2-(Methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylic acid
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Overview
Description
2-(Methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound features a methylsulfanyl group and a phenyl group attached to the thiophene ring, along with two carboxylic acid groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another approach involves the use of 2-aminophenol as a precursor, which can be transformed into the desired thiophene derivative through a series of cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. The choice of reagents, catalysts, and reaction conditions can be tailored to scale up the process while maintaining efficiency and cost-effectiveness. Continuous flow reactors and other advanced technologies may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-5-phenylthiophene-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under
Properties
CAS No. |
61522-10-9 |
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Molecular Formula |
C13H10O4S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-methylsulfanyl-5-phenylthiophene-3,4-dicarboxylic acid |
InChI |
InChI=1S/C13H10O4S2/c1-18-13-9(12(16)17)8(11(14)15)10(19-13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI Key |
OWPLMFJUJDUOQZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(S1)C2=CC=CC=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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